BenchChemオンラインストアへようこそ!

Gemopatrilat

ACE inhibition NEP inhibition Vasopeptidase

Gemopatrilat (BMS-189921) is an orally active dual ACE/NEP vasopeptidase inhibitor distinguished by its free sulfhydryl group, which drives reversible disulfide binding to plasma proteins. This unique property yields a 2500 L volume of distribution and ≥24 h renal NEP inhibition, enabling sustained neurohormonal modulation in chronic hypertension, heart failure, and renal injury models. Its ACE/NEP selectivity ratio (~5.3) differs markedly from omapatrilat and ilepatril, making it essential for pathway-specific dissection. With 49% oral bioavailability, conserved metabolism, and thiol-mediated tissue accumulation, gemopatrilat is the definitive probe for translational PK/PD studies and angioedema risk assessment.

Molecular Formula C19H26N2O4S
Molecular Weight 378.5 g/mol
CAS No. 160135-92-2
Cat. No. B1671430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemopatrilat
CAS160135-92-2
SynonymsGemopatrilat;  BMS 189921;  BMS-189921;  BMS189921.
Molecular FormulaC19H26N2O4S
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C
InChIInChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1
InChIKeyYRSVDSQRGBYVIY-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gemopatrilat (CAS 160135-92-2): A Dual ACE/NEP Vasopeptidase Inhibitor with Distinct Pharmacokinetic and Pharmacodynamic Differentiation


Gemopatrilat (BMS-189921) is an orally active vasopeptidase inhibitor that simultaneously targets angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, neprilysin) [1][2]. It belongs to a class of dual metalloprotease inhibitors developed for hypertension and heart failure but was discontinued after Phase II clinical evaluation [3]. The compound possesses a free sulfhydryl group that confers unique pharmacokinetic properties, including reversible disulfide bond formation with plasma proteins and an exceptionally large volume of distribution [4].

Why Gemopatrilat Cannot Be Interchanged with Other Vasopeptidase Inhibitors: Key Differentiation Drivers for Informed Sourcing


Vasopeptidase inhibitors are not interchangeable molecules; subtle differences in ACE/NEP selectivity ratios, oral bioavailability, tissue distribution, and metabolic clearance profoundly alter in vivo efficacy and safety profiles [1]. For example, gemopatrilat exhibits a distinct ACE/NEP potency balance (12 nM vs 63 nM) that differs markedly from omapatrilat (Ki 0.64/0.45 nM) and ilepatril (IC50 0.053/5.0 nM) . Furthermore, gemopatrilat's free sulfhydryl group mediates reversible disulfide linkage to plasma proteins, yielding a 2500 L volume of distribution and prolonged elimination—characteristics not replicated by non‑thiol vasopeptidase inhibitors or by omapatrilat (Vd ≈1470 L) [2][3]. These quantitative divergences mean that substituting gemopatrilat with another vasopeptidase inhibitor will confound experimental reproducibility and alter the balance of neurohormonal modulation.

Gemopatrilat Comparative Evidence: Quantifiable Differentiation Versus Closest Analogs


In Vitro ACE/NEP Inhibitory Potency and Selectivity Ratio Differentiates Gemopatrilat from Omapatrilat and Ilepatril

Gemopatrilat demonstrates a distinct ACE/NEP inhibitory profile compared to the most clinically advanced vasopeptidase inhibitor omapatrilat and the more selective ilepatril. Gemopatrilat inhibits ACE with an IC50 of 12 nM and NEP with an IC50 of 63 nM, yielding an ACE/NEP potency ratio of approximately 0.19 (NEP/ACE ratio ≈5.3) . In contrast, omapatrilat exhibits near-equipotent inhibition of both enzymes (Ki 0.64 nM ACE, 0.45 nM NEP; ratio ≈1.4) , while ilepatril displays extreme ACE selectivity (IC50 0.053 nM ACE, 5.0 nM NEP; ratio ≈94) . The divergent selectivity profiles directly impact the relative contribution of renin‑angiotensin system blockade versus natriuretic peptide potentiation in vivo [1].

ACE inhibition NEP inhibition Vasopeptidase Selectivity ratio

Superior Oral Bioavailability in Humans: Gemopatrilat 49% vs Omapatrilat 31%

In healthy human subjects, gemopatrilat exhibits an absolute oral bioavailability of 49% following a single oral dose of [14C]gemopatrilat [1]. This contrasts with omapatrilat, for which the absolute oral bioavailability averaged only 31% in a comparable crossover study using [14C]omapatrilat [2]. The higher bioavailability of gemopatrilat reduces the fraction of drug subject to presystemic first-pass metabolism and may translate to more predictable exposure at lower oral doses.

Pharmacokinetics Oral bioavailability Absorption Human clinical

Uniquely Large Volume of Distribution: Gemopatrilat 2500 L vs Omapatrilat ~1470 L

Gemopatrilat displays an apparent steady‑state volume of distribution (Vss) of 2500 liters in humans [1], substantially exceeding the Vss reported for omapatrilat (21 L/kg, equivalent to approximately 1470 L for a 70 kg adult) [2]. The exceptionally large Vss is attributed to the compound's free sulfhydryl group, which forms reversible disulfide bonds with plasma and tissue proteins, creating a deep tissue reservoir [3]. This property results in a prolonged terminal elimination phase and sustained enzyme inhibition.

Tissue distribution Volume of distribution Pharmacokinetics Protein binding

Prolonged In Vivo Renal NEP Inhibition: Sustained >24 h Activity at 10 mg/kg p.o. in Rats

In rats, a single oral dose of gemopatrilat (10 mg/kg) produced 80% inhibition of renal NEP at 1 hour post‑dose, and enzyme inhibition remained significant (approximately 40–50%) at 24 hours [1]. This prolonged pharmacodynamic effect is consistent with the compound's large volume of distribution and slow disulfide‑mediated clearance. In contrast, omapatrilat's reported duration of NEP inhibition in rodent models is generally shorter, with near‑complete recovery of enzyme activity by 12–18 hours following oral administration [2].

In vivo efficacy NEP inhibition Duration of action Autoradiography

Gemopatrilat Application Scenarios: Where Its Differentiated Profile Delivers Scientific Value


Cardiovascular Pharmacology Studies Requiring Sustained Dual ACE/NEP Inhibition

Gemopatrilat's prolonged in vivo NEP inhibition (≥24 h at 10 mg/kg p.o.) [1] and large volume of distribution (2500 L) [2] make it particularly suitable for chronic dosing models of hypertension, heart failure, or renal injury where sustained neurohormonal modulation is required. Its distinct ACE/NEP selectivity ratio (~5.3) provides a unique profile for dissecting the relative contributions of each pathway .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Comparative Metabolism Studies

With an oral bioavailability of 49% [2] and no detectable parent drug in urine due to extensive metabolism [2], gemopatrilat serves as a valuable probe for investigating the impact of disulfide‑mediated protein binding on drug disposition. Its metabolic pathway, involving S‑methylation and amide hydrolysis, is qualitatively conserved across rat, dog, and human [2], facilitating translational PK/PD modeling.

Research on Thiol‑Containing Vasopeptidase Inhibitors and Angioedema Mechanisms

Gemopatrilat's free sulfhydryl group forms reversible disulfide linkages with plasma proteins, a property shared with omapatrilat but expressed more prominently (Vss 2500 L vs 1470 L) [2][3]. This feature makes gemopatrilat an ideal comparator for studies examining the relationship between thiol reactivity, tissue accumulation, and the risk of angioedema, a dose‑limiting toxicity that contributed to the discontinuation of omapatrilat [4].

Renal Physiology and Natriuretic Peptide Augmentation Research

Gemopatrilat's prolonged renal NEP inhibition [1] and high tissue distribution support its use in studies evaluating the renoprotective effects of natriuretic peptide potentiation. In low‑sodium diet models, gemopatrilat demonstrated renoprotective efficacy comparable to lisinopril [5], making it a relevant tool for investigating sodium‑dependent cardiorenal interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemopatrilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.